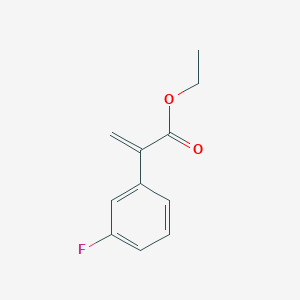
1-(6-Bromo-2-naphthyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromo-2-naphthyl)guanidine is an organic compound that features a bromine atom attached to the naphthalene ring and a guanidine group
Méthodes De Préparation
The synthesis of 1-(6-Bromo-2-naphthyl)guanidine typically involves the reaction of 6-bromo-2-naphthylamine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the guanidine group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(6-Bromo-2-naphthyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced naphthyl derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major products formed from these reactions include naphthoquinones, reduced naphthyl derivatives, and various substituted naphthyl compounds.
Applications De Recherche Scientifique
1-(6-Bromo-2-naphthyl)guanidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(6-Bromo-2-naphthyl)guanidine involves its interaction with specific molecular targets. The guanidine group is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membranes’ depolarization and repolarization rates. This interaction is crucial for its potential therapeutic effects in treating muscle weakness and fatigue.
Comparaison Avec Des Composés Similaires
1-(6-Bromo-2-naphthyl)guanidine can be compared with other similar compounds such as:
6-Bromo-2-naphthyl β-D-glucopyranoside: This compound is used as a substrate for β-glycosidases and has applications in biochemical assays.
2-Naphthol: Known for its use in the synthesis of heterocyclic compounds, 2-naphthol is a valuable precursor in organic synthesis.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the brominated naphthalene ring and the guanidine group, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H10BrN3 |
|---|---|
Poids moléculaire |
264.12 g/mol |
Nom IUPAC |
2-(6-bromonaphthalen-2-yl)guanidine |
InChI |
InChI=1S/C11H10BrN3/c12-9-3-1-8-6-10(15-11(13)14)4-2-7(8)5-9/h1-6H,(H4,13,14,15) |
Clé InChI |
KVTLBUIBRRIKTF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)Br)C=C1N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13678765.png)

![7-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13678779.png)



![5-Bromo-2-chloro-6-methyl-1H-benzo[d]imidazole](/img/structure/B13678799.png)


![(R)-4-[(3-Amino-1-piperidyl)methyl]-N-[4-(4-morpholino-7H-pyrrolo[2,3-d]pyrimidin-6-yl)phenyl]picolinamide Hydrochloride](/img/structure/B13678806.png)

![6-Chloropyrazolo[1,5-A]pyrazine](/img/structure/B13678812.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanol](/img/structure/B13678824.png)
